N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-4-methoxybenzamide
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Overview
Description
N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-4-methoxybenzamide is a synthetic organic compound that features a pyrrole ring substituted with dimethyl groups and a methoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-4-methoxybenzamide typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Substitution with Dimethyl Groups: The pyrrole ring is then substituted with dimethyl groups at the 1 and 5 positions using appropriate alkylating agents.
Attachment of the Benzamide Moiety: The final step involves the reaction of the substituted pyrrole with 4-methoxybenzoyl chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the pyrrole ring.
Reduction: Reduced forms of the benzamide moiety.
Substitution: Substituted derivatives at the methoxy group.
Scientific Research Applications
N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-4-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anti-tuberculosis agent and for enhancing monoclonal antibody production in cell cultures.
Industry: It can be used in the production of high-value chemicals and materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-4-methoxybenzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes such as enoyl ACP reductase and dihydrofolate reductase, which are crucial for bacterial growth and survival[][3].
Pathways Involved: It inhibits these enzymes, leading to disruption of essential metabolic pathways in bacteria, thereby exerting its antibacterial effects[][3].
Comparison with Similar Compounds
Similar Compounds
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide: Similar in structure but with different substituents on the benzamide moiety.
1-(1-Methyl-1H-pyrrol-2-yl)ethanone: A simpler pyrrole derivative with a ketone group.
Uniqueness
N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-4-methoxybenzamide is unique due to its combination of a dimethyl-substituted pyrrole ring and a methoxybenzamide moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H18N2O2 |
---|---|
Molecular Weight |
258.32 g/mol |
IUPAC Name |
N-[(1,5-dimethylpyrrol-2-yl)methyl]-4-methoxybenzamide |
InChI |
InChI=1S/C15H18N2O2/c1-11-4-7-13(17(11)2)10-16-15(18)12-5-8-14(19-3)9-6-12/h4-9H,10H2,1-3H3,(H,16,18) |
InChI Key |
JQGPHDIYDIZYOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1C)CNC(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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